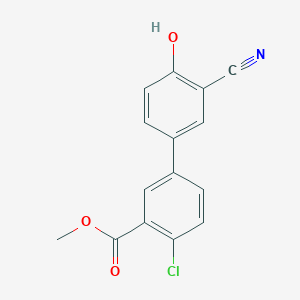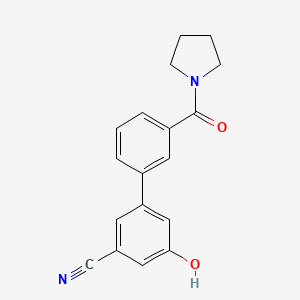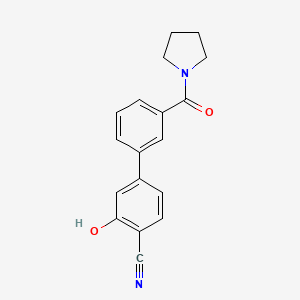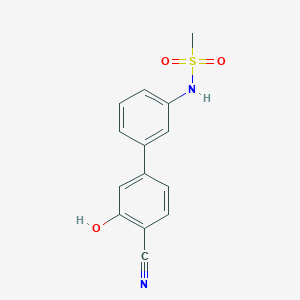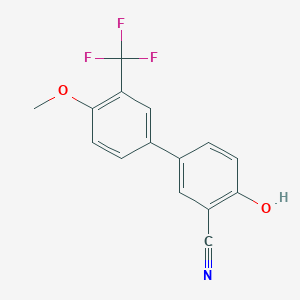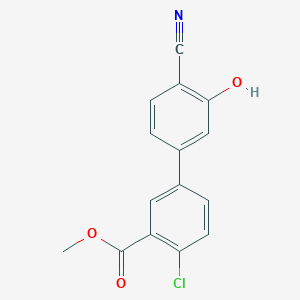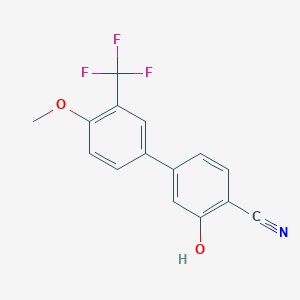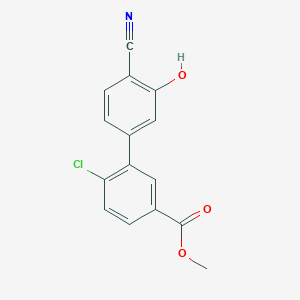
5-(2-Chloro-5-methoxycarbonylphenyl)-2-cyanophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloro-5-methoxycarbonylphenyl)-2-cyanophenol (5-CMC-2-CN) is an organic compound that is widely used in scientific research. It is a derivative of phenyl cyanide and contains an aryl-chloro moiety. 5-CMC-2-CN is known to be an effective reagent in the synthesis of various compounds, and is also used as an intermediate in the synthesis of other compounds. Additionally, 5-CMC-2-CN has been studied for its biological and physiological effects, as well as its potential applications in the laboratory and in the medical field.
Wissenschaftliche Forschungsanwendungen
5-(2-Chloro-5-methoxycarbonylphenyl)-2-cyanophenol, 95% has been studied for its potential applications in the scientific research field. It has been used as a reagent in the synthesis of various compounds, including drugs, and has been studied for its potential use in the synthesis of new compounds. Additionally, 5-(2-Chloro-5-methoxycarbonylphenyl)-2-cyanophenol, 95% has also been studied for its potential applications in the medical field, as it has been found to be an effective inhibitor of certain enzymes.
Wirkmechanismus
The mechanism of action of 5-(2-Chloro-5-methoxycarbonylphenyl)-2-cyanophenol, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as monoamine oxidase A (MAO-A). Additionally, 5-(2-Chloro-5-methoxycarbonylphenyl)-2-cyanophenol, 95% has been found to interact with other enzymes, such as cytochrome P450, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-5-methoxycarbonylphenyl)-2-cyanophenol, 95% are not fully understood. However, it has been found to interact with certain enzymes, such as MAO-A and cytochrome P450, and has been studied for its potential therapeutic effects. Additionally, 5-(2-Chloro-5-methoxycarbonylphenyl)-2-cyanophenol, 95% has been found to have anti-inflammatory and anti-cancer effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(2-Chloro-5-methoxycarbonylphenyl)-2-cyanophenol, 95% in laboratory experiments is its ability to act as an effective reagent in the synthesis of various compounds. Additionally, 5-(2-Chloro-5-methoxycarbonylphenyl)-2-cyanophenol, 95% has been found to be an effective inhibitor of certain enzymes, which makes it a useful tool in the study of biochemical and physiological processes. However, one of the main limitations of using 5-(2-Chloro-5-methoxycarbonylphenyl)-2-cyanophenol, 95% in laboratory experiments is its potential toxicity, which can be dangerous if not handled properly.
Zukünftige Richtungen
Future research on 5-(2-Chloro-5-methoxycarbonylphenyl)-2-cyanophenol, 95% should focus on further understanding its mechanism of action and its potential therapeutic effects. Additionally, further research should be conducted to explore the potential applications of 5-(2-Chloro-5-methoxycarbonylphenyl)-2-cyanophenol, 95% in the medical field, as well as its potential toxicity in laboratory experiments. Furthermore, further research should also be conducted to explore the potential applications of 5-(2-Chloro-5-methoxycarbonylphenyl)-2-cyanophenol, 95% in the synthesis of new compounds. Finally, further research should also be conducted to explore the potential interactions of 5-(2-Chloro-5-methoxycarbonylphenyl)-2-cyanophenol, 95% with other enzymes and its potential effects on biochemical and physiological processes.
Synthesemethoden
5-(2-Chloro-5-methoxycarbonylphenyl)-2-cyanophenol, 95% can be synthesized through a variety of methods, including the reaction of phenyl cyanide and 2-chloro-5-methoxycarbonylphenyl bromide. In this reaction, the bromide is treated with sodium hydroxide and phenyl cyanide in an aqueous solution. The reaction is carried out at a temperature of approximately 120°C and yields 5-(2-Chloro-5-methoxycarbonylphenyl)-2-cyanophenol, 95% as the primary product. Additionally, 5-(2-Chloro-5-methoxycarbonylphenyl)-2-cyanophenol, 95% can also be synthesized through the reaction of 2-chloro-5-methoxycarbonylphenyl bromide and sodium cyanide in methanol.
Eigenschaften
IUPAC Name |
methyl 4-chloro-3-(4-cyano-3-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c1-20-15(19)10-4-5-13(16)12(6-10)9-2-3-11(8-17)14(18)7-9/h2-7,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXNMVCPVYPSLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684980 |
Source


|
| Record name | Methyl 6-chloro-4'-cyano-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261951-00-1 |
Source


|
| Record name | Methyl 6-chloro-4'-cyano-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377151.png)
![3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377164.png)


